molecular formula C7H10N2O B184722 3,5,6-trimethylpyrazin-2(1H)-one CAS No. 57355-08-5

3,5,6-trimethylpyrazin-2(1H)-one

Cat. No.: B184722
CAS No.: 57355-08-5
M. Wt: 138.17 g/mol
InChI Key: XOHWPXVKBZHLQO-UHFFFAOYSA-N
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Description

3,5,6-Trimethylpyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyrazine, characterized by the presence of three methyl groups at positions 3, 5, and 6, and a keto group at position 2

Scientific Research Applications

3,5,6-Trimethylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the flavor and fragrance industry due to its distinct aroma and flavor profile.

Mechanism of Action

The mechanism of action of “3,5,6-trimethylpyrazin-2(1H)-one” is not well-documented in the available literature .

Safety and Hazards

There is limited information available on the safety and hazards associated with "3,5,6-trimethylpyrazin-2(1H)-one" .

Future Directions

The future directions for research on “3,5,6-trimethylpyrazin-2(1H)-one” are not clearly defined in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,6-Trimethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. This reaction yields this compound with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of catalysts such as selenium dioxide and silver nitrate ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction yields 3,5,6-trimethylpyrazin-2-ol.

    Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylpyrazine: A closely related compound with four methyl groups and no keto group.

    3,5-Dimethylpyrazin-2(1H)-one: A similar compound with two methyl groups and a keto group.

Uniqueness

3,5,6-Trimethylpyrazin-2(1H)-one is unique due to the specific positioning of its methyl groups and the presence of a keto group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,5,6-trimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWPXVKBZHLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356174
Record name 3,5,6-Trimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57355-08-5
Record name 3,5,6-Trimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trimethyl-1,2-dihydropyrazin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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